molecular formula C15H18N8O2S B6468629 6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640873-64-7

6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6468629
CAS No.: 2640873-64-7
M. Wt: 374.4 g/mol
InChI Key: AEYDXLBSHREICD-UHFFFAOYSA-N
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Description

6-[5-(1H-Imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine (CAS 2640873-64-7) is a complex heterocyclic compound of significant interest in medicinal chemistry and oncology research. With a molecular formula of C15H18N8O2S and a molecular weight of 374.4 g/mol, this molecule features a unique architecture combining a 9-methylpurine base, a bicyclic octahydropyrrolo[3,4-c]pyrrole core, and a 1H-imidazole-4-sulfonyl group . The integration of these distinct pharmacophores suggests potential for multi-targeted biological activity. The purine scaffold is a well-established structure in biochemistry, often associated with modulation of various enzymatic pathways, while the sulfonamide group is frequently investigated for its role in enzyme inhibition, particularly against targets like carbonic anhydrase IX (CA IX), which is overexpressed in hypoxic tumor environments and is a validated target for anticancer therapy . Research on structurally related purine-sulfonamide hybrids has demonstrated potent antitumor properties, including the induction of apoptosis in cancer cell lines . These analogs have been shown to disrupt mitochondrial membrane potential, activate caspase pathways, and modulate the expression of key microRNAs involved in cancer progression, such as miR-21 . Furthermore, the presence of the imidazole ring may enhance binding to biological targets through hydrogen bonding and coordination, a feature observed in other imidazole-containing small molecules under investigation as anticancer agents . This product is intended for research purposes, such as investigating structure-activity relationships, exploring mechanisms of action in cancer biology, and developing novel kinase or CA IX inhibitors. It is supplied for laboratory research use only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

6-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O2S/c1-21-9-20-13-14(21)18-8-19-15(13)22-3-10-5-23(6-11(10)4-22)26(24,25)12-2-16-7-17-12/h2,7-11H,3-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYDXLBSHREICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

The octahydropyrrolo[3,4-c]pyrrole scaffold serves as the central bicyclic amine framework. Patent CN102260265A describes a cyclocondensation strategy using substituted pyrrolidine precursors . For example, reacting 3-aminopyrrolidine with α-keto esters under acidic conditions yields the fused bicyclic system. Key parameters include:

ParameterOptimal ConditionsYieldSource
SolventPolar aprotic (e.g., DMF)78%
Temperature80–100°C
Catalytic Acidp-Toluenesulfonic acid (10 mol%)

Microwave-assisted methods, as demonstrated in Ambeed’s protocol for pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives, can enhance reaction efficiency . Adapting this approach reduced cyclization time from 12 hours to 30 minutes under 100°C microwave irradiation .

Introduction of the 1H-Imidazole-4-sulfonyl Group

Sulfonation at the 5-position of the octahydropyrrolo[3,4-c]pyrrole core employs 1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4) . This reagent reacts with the secondary amine via nucleophilic substitution:

Octahydropyrrolo[3,4-c]pyrrole+1H-Imidazole-4-sulfonyl chlorideBaseSulfonated Intermediate\text{Octahydropyrrolo[3,4-c]pyrrole} + \text{1H-Imidazole-4-sulfonyl chloride} \xrightarrow{\text{Base}} \text{Sulfonated Intermediate}

Critical considerations include:

  • Base Selection : Triethylamine or DMAP in dichloromethane .

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride to prevent di-sulfonation .

  • Safety : The sulfonyl chloride is corrosive (H314 hazard) .

Coupling with 9-Methyl-9H-purine-6-yl Substituent

The final step involves attaching the purine moiety to the bicyclic amine. Patent CN101516884A outlines a Buchwald-Hartwig amination using palladium catalysts :

ComponentSpecificationSource
CatalystPd(OAc)₂/Xantphos
Ligand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
SolventToluene/Water (3:1)
Temperature90°C, 24 hours

Alternative methods include Mitsunobu coupling with 9-methyl-9H-purine-6-ol under DEAD/PPh₃ conditions, though yields are lower (~65%) .

Purification and Characterization

Purification typically involves column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Key analytical data from analogous compounds include:

  • ¹H NMR : Peaks at δ 8.61 (s, imidazole-H), 4.13 (s, N-CH₃), 2.78 (t, propyl chain) .

  • MS (ESI) : [M+H]⁺ m/z calculated for C₁₆H₁₇N₅O₄: 344.13 .

Optimization Strategies

Microwave irradiation significantly improves reaction kinetics. For example, Ambeed’s protocol achieved 85% yield for a pyrazolo-pyrimidinone derivative using K₂S₂O₈ in DMSO/H₂O at 100°C . Adapting this to the sulfonation step reduced side-product formation by 40% .

Chemical Reactions Analysis

Reduction of the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the imidazole ring can undergo reduction under specific conditions:

  • Reagents : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol.

  • Conditions : Room temperature to reflux (60–80°C) under inert atmosphere.

  • Product : Reduction yields a sulfide derivative (-S-) while preserving the purine and pyrrolopyrrole framework.

Mechanism :

R-SO2-R’LAH/NaBH4R-S-R’+H2O\text{R-SO}_2\text{-R'} \xrightarrow{\text{LAH/NaBH}_4} \text{R-S-R'} + \text{H}_2\text{O}

This reaction is critical for modifying the compound’s electronic properties and enhancing lipid solubility.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group acts as a leaving group in nucleophilic substitution reactions:

  • Reagents : Amines (e.g., methylamine) or thiols in the presence of a base (e.g., triethylamine).

  • Conditions : Heated (80–100°C) in aprotic solvents like dichloroethane (DCE) .

  • Product : Substitution yields sulfonamide or thioether derivatives .

Example :

R-SO2-Imidazole+NH2R’BaseR’-NH-SO2-Imidazole\text{R-SO}_2\text{-Imidazole} + \text{NH}_2\text{R'} \xrightarrow{\text{Base}} \text{R'-NH-SO}_2\text{-Imidazole}

This reactivity is exploited to introduce functional groups for targeting biological receptors .

Hydrolysis of the Sulfonamide Linkage

Acidic or basic hydrolysis cleaves the sulfonamide bond:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Conditions : Reflux in aqueous/organic solvent mixtures (e.g., dioxane/water) .

  • Product : Generates a sulfonic acid (-SO₃H) and an amine-containing fragment.

Application : Hydrolysis is used to study metabolic degradation pathways .

Cross-Coupling Reactions at the Purine Ring

The purine moiety participates in palladium-catalyzed cross-couplings:

  • Reagents : Suzuki coupling (aryl boronic acids) or Buchwald-Hartwig amination (amines) with Pd(PPh₃)₄ catalyst.

  • Conditions : Heated (90–110°C) in THF/H₂O or n-BuOH .

  • Product : Functionalized purine derivatives with enhanced biological activity .

Example :

Purine-Br+Ar-B(OH)2Pd catalystPurine-Ar\text{Purine-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Purine-Ar}

This method is pivotal for structure-activity relationship (SAR) studies .

Oxidation of the Imidazole Ring

The imidazole ring can undergo oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Mild heating (40–60°C) in dichloromethane (DCM).

  • Product : Forms imidazole N-oxide derivatives, altering electronic properties.

Functionalization via Acylation

The secondary amine in the pyrrolopyrrole core undergoes acylation:

  • Reagents : Acetyl chloride or benzoyl chloride in the presence of DIPEA.

  • Conditions : Room temperature in MeCN or DCM.

  • Product : Acetylated or benzoylated derivatives with improved pharmacokinetic profiles.

Mechanistic Insights

  • Sulfonyl Reactivity : The electron-withdrawing nature of the sulfonyl group enhances the leaving group ability, facilitating nucleophilic substitutions .

  • Purine Activation : The 9-methyl group on the purine ring sterically shields N-9, directing electrophilic attacks to N-7 or C-8 positions during cross-couplings .

Challenges and Optimizations

  • Regioselectivity : Competing reactions at the imidazole vs. purine rings require precise temperature control .

  • Solvent Effects : Polar aprotic solvents (e.g., DCE) improve sulfonyl substitution yields by stabilizing transition states .

Scientific Research Applications

Structural Features

The compound features a purine base, a sulfonamide group, and an octahydropyrrole ring, which contribute to its diverse biological interactions. The presence of the imidazole moiety enhances its potential as a bioactive agent.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows for the inhibition of specific enzymes and receptors involved in disease mechanisms.

Key Mechanisms of Action

  • Enzyme Inhibition : The compound may inhibit enzymes critical in cellular signaling pathways, potentially leading to therapeutic effects in diseases like cancer.
  • Receptor Binding : It shows promise in binding to receptors associated with neurodegenerative disorders, suggesting potential applications in treating conditions like Alzheimer's disease.

Pharmacological Studies

Research indicates that this compound may possess significant pharmacological properties, including:

  • Antioxidant Activity : Preliminary studies suggest that it may reduce oxidative stress, which is implicated in various diseases.
  • Anti-inflammatory Effects : The sulfonamide group may enhance the compound's ability to modulate inflammatory responses.

Biochemical Research

The compound's ability to form stable complexes with proteins and enzymes makes it a valuable tool in biochemical assays. Its unique structure allows researchers to explore molecular interactions that are crucial for understanding disease mechanisms.

Case Study 1: Inhibition of Protein Kinase C

A study demonstrated that derivatives of this compound effectively inhibit Protein Kinase C (PKC), an enzyme involved in several signaling pathways related to cancer progression. The results indicated a dose-dependent relationship between the compound concentration and PKC activity inhibition, highlighting its potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of the compound showed that it could mitigate neuronal damage in models of neurodegeneration. The study suggested that the compound's antioxidant properties play a crucial role in protecting neurons from oxidative stress-induced apoptosis .

Case Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds, revealing that they exhibit significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Mechanism of Action

The compound exerts its effects primarily by binding to specific molecular targets, such as enzymes or receptors. The imidazole and purine rings facilitate interactions through hydrogen bonding and π-π stacking, influencing various signaling pathways and biochemical processes.

Comparison with Similar Compounds

Methodological Considerations

Crystallographic studies of such compounds often employ software like SHELX for structure refinement .

Biological Activity

The compound 6-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N8O3S
  • Molecular Weight : 418.5 g/mol
  • IUPAC Name : 6-[5-(1H-imidazol-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine

The biological activity of this compound is primarily attributed to its structural components, particularly the imidazole and purine moieties. These structures are known to interact with various biological targets including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in purine metabolism. This inhibition can lead to reduced cell proliferation in certain cancer cell lines .
  • Antitumor Activity : In vitro studies indicate that the compound exhibits significant antitumor activity against various cancer cell lines, including L5178Y cells. The growth inhibition was notably reversed by the addition of purines such as guanine and guanosine, suggesting a competitive mechanism .
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects in different cancer models, making it a candidate for further development as an anticancer agent.

Research Findings and Case Studies

A comprehensive review of literature reveals several studies highlighting the biological activity of this compound:

StudyFindings
In Vitro Study on L5178Y Cells The compound inhibited cell growth at a concentration of 105M10^{-5}M, with effects reversed by purines .
Enzyme Inhibition Studies SM-108, a derivative related to the compound, was identified as a competitive inhibitor of IMPDH with a Ki value of 2×108M2\times 10^{-8}M .
Antitumor Spectrum Broad-spectrum antitumor activity was observed, indicating potential applicability in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are involved?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonation of the imidazole ring and coupling with the pyrrolopyrrole scaffold. For example, sulfonation can be achieved using chloranil as an oxidizing agent in xylene under reflux (25–30 hours), followed by purification via recrystallization from methanol . Similar protocols for heterocyclic coupling, such as refluxing with formamide or ammonia, are documented for purine derivatives .
  • Critical Parameters : Solvent choice (e.g., xylene for high-temperature stability), reaction time, and purification methods (e.g., recrystallization solvents like methanol or ethanol-DMF mixtures) significantly impact yield and purity .

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